molecular formula C18H20FNO3S2 B2536200 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797205-16-3

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No. B2536200
CAS RN: 1797205-16-3
M. Wt: 381.48
InChI Key: PJVIHZMZEKDRKS-UHFFFAOYSA-N
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Description

The compound “4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The molecule also has a 3-fluoro-4-methoxyphenyl group and a phenyl group attached to the thiazepane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl group, and 3-fluoro-4-methoxyphenyl group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The phenyl and 3-fluoro-4-methoxyphenyl groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Polymer Synthesis and Fuel Cell Applications

A significant application area for related compounds involves the synthesis of advanced polymer materials. For instance, comb-shaped poly(arylene ether sulfone)s have been developed using sulfonated side-chain grafting units derived from similar compounds, showcasing their potential in creating proton exchange membranes for fuel cells. These polymers exhibit high proton conductivity, indicating their effectiveness as polyelectrolyte membrane materials in fuel cell technologies (Kim, Robertson, & Guiver, 2008).

Antimicrobial Activity

Research into the antimicrobial properties of compounds containing 3-fluoro-4-methoxyphenyl groups has led to the synthesis of novel Schiff bases. These compounds have been evaluated for their in vitro antimicrobial activity, with some derivatives showing excellent activity against various microorganisms. This suggests the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S2/c1-23-17-8-7-15(13-16(17)19)25(21,22)20-10-9-18(24-12-11-20)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVIHZMZEKDRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

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